molecular formula C19H16BrN3O3 B6545917 N-(4-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946230-78-0

N-(4-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6545917
CAS No.: 946230-78-0
M. Wt: 414.3 g/mol
InChI Key: CUGCLQODAVZOJS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 946230-78-0) is a pyridazinone derivative with the molecular formula C₁₉H₁₆BrN₃O₃ and a molecular weight of 414.25 g/mol . Its structure features:

  • A 4-bromophenyl group at the carboxamide position.
  • A 4-methylphenyl substituent at the 1-position of the pyridazinone ring.
  • A methoxy group at the 4-position of the pyridazinone core.

Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-12-3-9-15(10-4-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-7-5-13(20)6-8-14/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGCLQODAVZOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Implications

  • Halogen Substitutions : The target compound’s 4-bromophenyl group contrasts with 4-fluorophenyl in analogs (e.g., Compound 19, 12). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine .
  • Aromatic Substituents: Replacement of the 4-bromophenyl with 4-(dimethylamino)phenyl (BF37386) introduces a basic nitrogen, likely improving aqueous solubility and interaction with polar enzyme pockets .
  • Methoxy Positioning: The 4-methoxy group on the pyridazinone core is conserved across most analogs, suggesting its critical role in maintaining the planar conformation necessary for proteasome binding .

Research Findings and Trends

  • Proteasome Inhibition: Analogs like Compound 19 and 25 exhibit nanomolar inhibitory activity against T. cruzi proteasome, attributed to their fluorine and methoxybenzyl groups optimizing target engagement . The target compound’s bromophenyl group may offer similar steric complementarity but requires empirical validation.
  • Metabolic Stability : Cyclopropylcarbamoyl groups (e.g., Compound 12) resist enzymatic degradation, a feature absent in the target compound, which may limit its pharmacokinetic profile .
  • Solubility Challenges : Bromine’s hydrophobicity in the target compound could necessitate formulation adjustments (e.g., co-solvents) compared to more polar analogs like BF37386 .

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